

Discovery and Initial Characterization of CCW16: A Technical Guide

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Compound of Interest

Compound Name:	CCW16
CAS No.:	2361138-33-0
Cat. No.:	B15619952

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Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of the covalent ligand **CCW16**. Initially identified as a recruiter for the RNF4 E3 ligase, subsequent research has revealed its broader biological activities, including the induction of ferroptosis. This guide details the quantitative data associated with **CCW16** and its derivatives, outlines the key experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

CCW16 is a cysteine-reactive covalent ligand discovered through an activity-based protein profiling (ABPP) screen aimed at identifying novel recruiters for E3 ubiquitin ligases.[1] The initial focus of its characterization was on its ability to engage the E3 ligase RNF4 and facilitate the degradation of target proteins when incorporated into a proteolysis-targeting chimera (PROTAC). The resultant PROTAC, CCW28-3, which links **CCW16** to the BET bromodomain inhibitor JQ1, demonstrated the potential of this scaffold for targeted protein degradation.[1]

However, further studies revealed that **CCW16** is not selective for RNF4 and interacts with a wide range of cysteine-containing proteins, leading to an RNF4-independent induction of ferroptosis.[2][3] This guide synthesizes the key findings from the initial discovery to the elucidation of its off-target effects.

Data Presentation

Quantitative Ligand-Target Engagement

The potency of **CCW16** and its derivative, CCW28-3, in engaging RNF4 was determined using a competitive gel-based activity-based protein profiling (ABPP) assay.

Compound	Target	IC50 (µM)
CCW16	RNF4	1.8[1]
CCW28-3	RNF4	0.54[1]

Targeted Protein Degradation

CCW28-3 was shown to induce the degradation of the BET bromodomain protein BRD4 in 231MFP breast cancer cells in a time- and dose-dependent manner.[1] While specific DC50 and Dmax values are not available in the primary literature, the degradation was confirmed to be dependent on the proteasome.

Off-Target Profile and Ferroptosis Induction

Subsequent proteomic analyses revealed that **CCW16** is a non-selective covalent ligand, binding to a large number of cysteine-containing proteins, with members of the peroxiredoxin family being notable off-targets.[3] This broad reactivity is associated with the induction of ferroptosis, an iron-dependent form of programmed cell death. Key markers of ferroptosis observed upon treatment with **CCW16** include the upregulation of heme oxygenase-1 (HMOX1) and an increase in lipid peroxidation.[2][3]

Experimental Protocols

Gel-Based Activity-Based Protein Profiling (ABPP) for IC50 Determination

This protocol was utilized to determine the potency of **CCW16** and its analogues for RNF4.

- **Protein Incubation:** Recombinant human RNF4 protein is pre-incubated with varying concentrations of the covalent ligand (e.g., **CCW16**) for 30 minutes at room temperature to allow for covalent modification.
- **Probe Labeling:** A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-rhodamine), is added to the protein-ligand mixture and incubated for 1 hour. This probe labels the remaining accessible cysteine residues on RNF4.
- **SDS-PAGE:** The protein samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size.
- **In-Gel Fluorescence Scanning:** The gel is visualized using a fluorescence scanner to detect the signal from the IA-rhodamine probe.
- **Quantification:** The fluorescence intensity of the RNF4 band at each ligand concentration is quantified using densitometry. The IC₅₀ value is calculated as the concentration of the ligand that results in a 50% reduction in the fluorescent signal compared to the vehicle control.[1]

Western Blotting for BRD4 Degradation

This method was employed to assess the degradation of BRD4 in cells treated with CCW28-3.

- **Cell Treatment:** 231MFP breast cancer cells are treated with varying concentrations of CCW28-3 or vehicle (DMSO) for a specified duration (e.g., 3 hours).[1]
- **Cell Lysis:** The cells are harvested and lysed to extract total protein.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Protein Transfer:** Equal amounts of total protein from each sample are separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with a primary antibody specific for BRD4. A primary antibody against a loading control protein (e.g., GAPDH) is also used to ensure equal protein loading.

- **Detection:** The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
- **Analysis:** The intensity of the BRD4 band is normalized to the loading control to determine the extent of degradation.

Lipid Peroxidation Assay

This assay is used to measure the accumulation of lipid reactive oxygen species (ROS), a key indicator of ferroptosis.

- **Cell Treatment:** Cells (e.g., acute myeloid leukemia cells) are treated with **CCW16** or a vehicle control for a specified time.
- **Staining:** The cells are stained with a lipid peroxidation sensor dye, such as C11-BODIPY 581/591. This dye is lipophilic and incorporates into cellular membranes. In its reduced state, it fluoresces red, and upon oxidation by lipid hydroperoxides, it shifts to green fluorescence.
- **Analysis:** The shift in fluorescence is quantified using flow cytometry or fluorescence microscopy. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.^[4]

Quantification of HMOX1 Expression

The upregulation of HMOX1 is another hallmark of ferroptosis. Its expression can be measured at both the mRNA and protein levels.

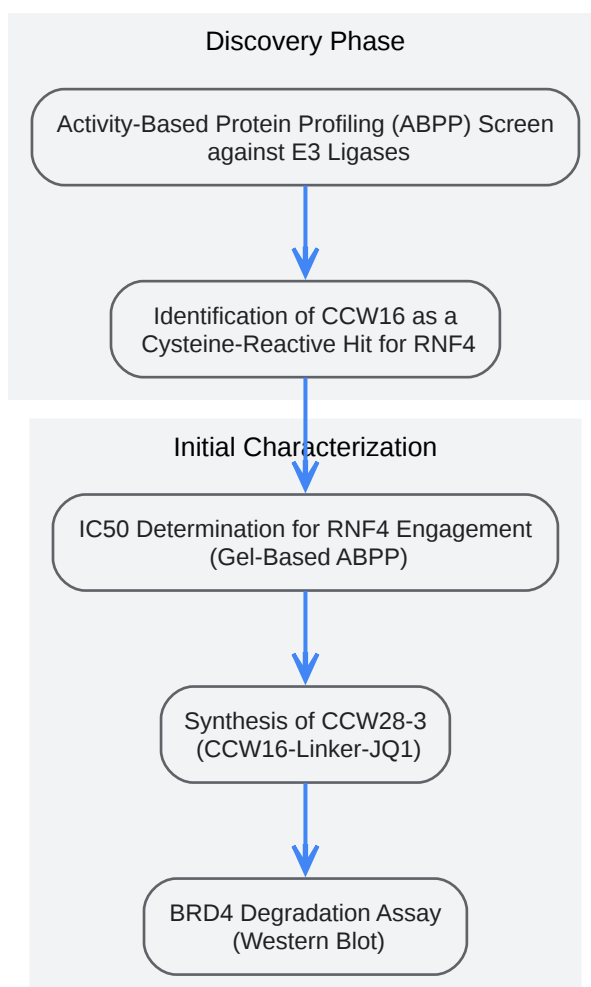
- **Quantitative Real-Time PCR (qRT-PCR):**
 - **RNA Extraction:** Total RNA is extracted from cells treated with **CCW16** or a vehicle control.
 - **cDNA Synthesis:** The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
 - **PCR Amplification:** The cDNA is used as a template for PCR amplification using primers specific for HMOX1 and a reference gene (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

- Analysis: The relative expression of HMOX1 is calculated using the delta-delta Ct method, normalized to the reference gene.
- Western Blotting:
 - The protocol is similar to the one described for BRD4 degradation (Section 3.2), but a primary antibody specific for HMOX1 is used.

Visualizations

Discovery and Initial Workflow for CCW16

Discovery and Initial Workflow of CCW16

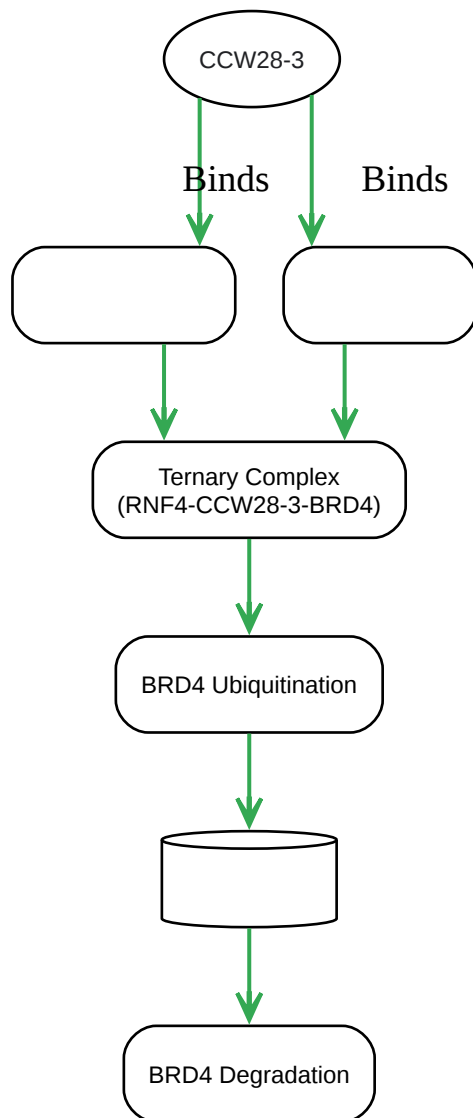


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Caption: Workflow for the discovery and initial characterization of **CCW16**.

Proposed Mechanism of Action for CCW28-3

Proposed Mechanism of Action of CCW28-3

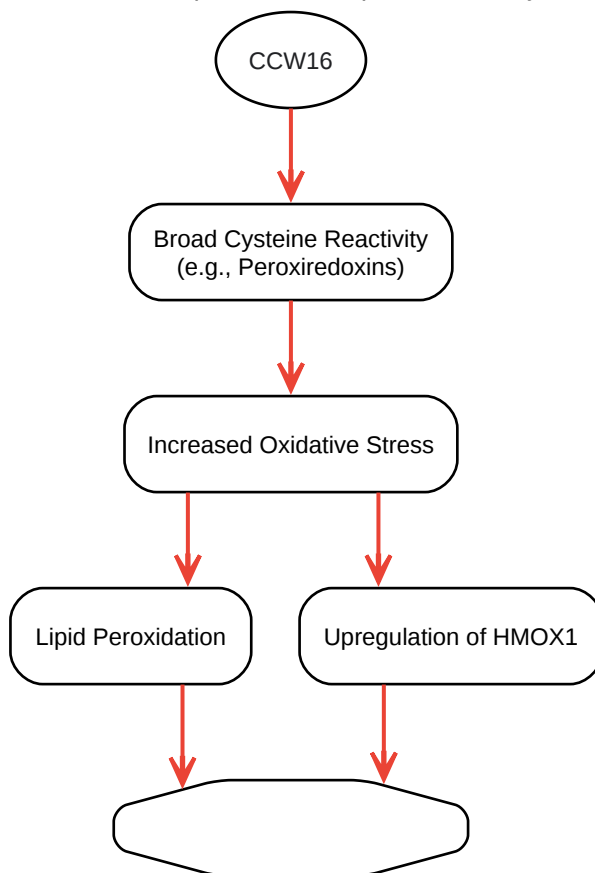


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Caption: CCW28-3 facilitates the degradation of BRD4 via the proteasome.

RNF4-Independent Ferroptosis Pathway of CCW16

Proposed RNF4-Independent Ferroptosis Pathway of CCW16



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Caption: **CCW16** induces ferroptosis through off-target engagement.

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